molecular formula C20H24N4O B214160 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B214160
M. Wt: 336.4 g/mol
InChI Key: FFAHNLQVYCMJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique combination of pyrazole and dibenzo[b,e][1,4]diazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the dibenzo[b,e][1,4]diazepine framework. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the Dibenzo[b,e][1,4]diazepine Framework: This involves the condensation of ortho-diamines with ortho-dihalobenzenes or ortho-dihydroxybenzenes under high-temperature conditions, often in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    Dibenzo[b,e][1,4]diazepine: The core structure without the pyrazole moiety.

Uniqueness

11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the combination of the pyrazole and dibenzo[b,e][1,4]diazepine moieties, which may confer distinct chemical and biological properties not observed in the individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H24N4O/c1-12-13(11-21-24(12)4)19-18-16(9-20(2,3)10-17(18)25)22-14-7-5-6-8-15(14)23-19/h5-8,11,19,22-23H,9-10H2,1-4H3

InChI Key

FFAHNLQVYCMJRE-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Canonical SMILES

CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Origin of Product

United States

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